2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide
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Description
This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-d]pyridazine ring, a fluorophenyl group, an isopropyl group, a thioether linkage, and a furan ring. These groups suggest that the compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be expected to be quite complex, with multiple ring structures and functional groups. The presence of a fluorophenyl group and a furan ring could potentially influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the fluorophenyl group, the isopropyl group, and the furan ring. The pyrazolo[3,4-d]pyridazine ring could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its complex structure and the presence of various functional groups. For example, the fluorophenyl group could influence the compound’s polarity and solubility .Future Directions
The study of complex organic compounds like this one is a vibrant field of research, with potential applications in areas such as medicinal chemistry, material science, and more . Further studies could focus on synthesizing this compound, characterizing its properties, and exploring its potential applications.
properties
IUPAC Name |
2-[1-(4-fluorophenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O2S/c1-13(2)19-17-11-24-27(15-7-5-14(22)6-8-15)20(17)21(26-25-19)30-12-18(28)23-10-16-4-3-9-29-16/h3-9,11,13H,10,12H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEHPOPUENQANG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(C2=C1C=NN2C3=CC=C(C=C3)F)SCC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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